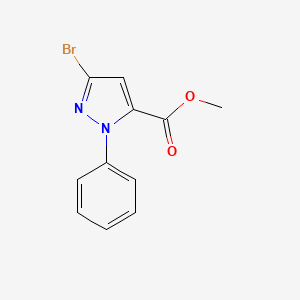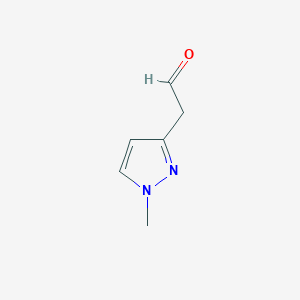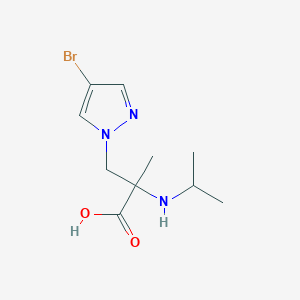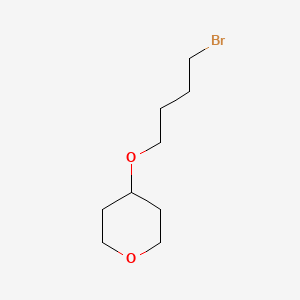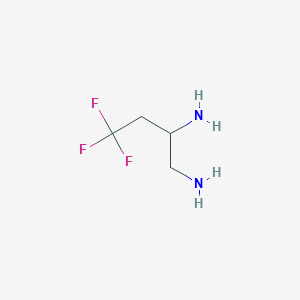
4,4,4-Trifluorobutane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluorobutane-1,2-diamine is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with two amine groups attached to the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutane-1,2-diamine typically involves the reaction of 4,4,4-trifluorobutanal with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diamine compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4,4-Trifluorobutane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
- 4,4,4-Trifluorobutane-1,3-diamine
- 4,4,4-Trifluorobutane-2,3-diamine
- 4,4,4-Trifluorobutane-1,2-diol
Comparison: Compared to its similar compounds, 4,4,4-Trifluorobutane-1,2-diamine is unique due to the specific positioning of the amine groups, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in applications requiring precise chemical modifications .
Properties
CAS No. |
1609348-50-6 |
|---|---|
Molecular Formula |
C4H9F3N2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4,4,4-trifluorobutane-1,2-diamine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)1-3(9)2-8/h3H,1-2,8-9H2 |
InChI Key |
UKZKRKSQKMVRJD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)

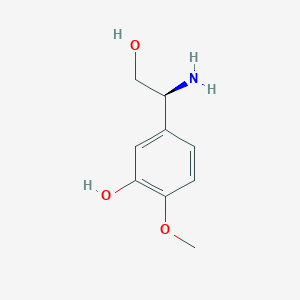
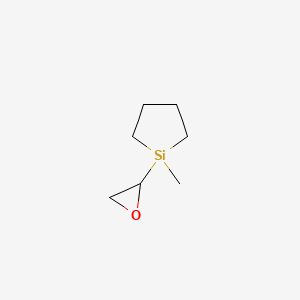
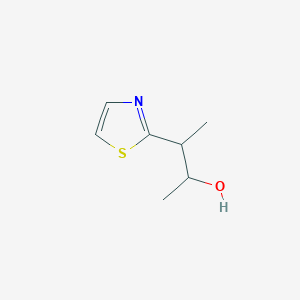
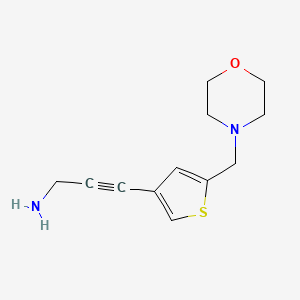
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
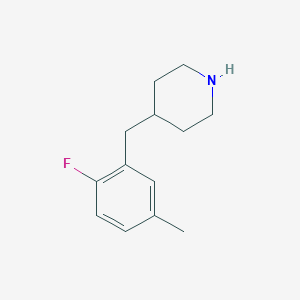
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
